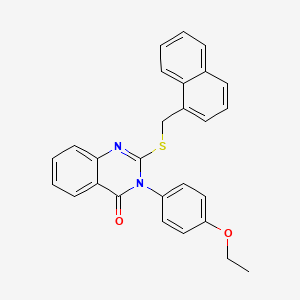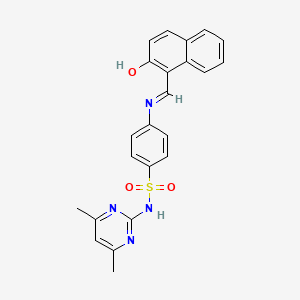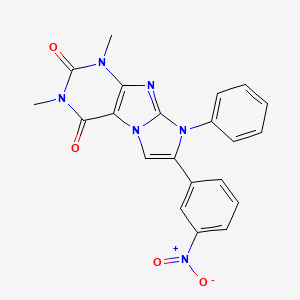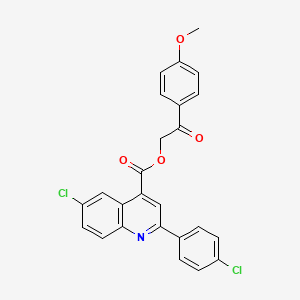
3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthylmethylthio group, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where ethoxybenzene is reacted with suitable electrophiles.
Attachment of the Naphthylmethylthio Group: The naphthylmethylthio group can be attached through nucleophilic substitution reactions, where a naphthylmethyl halide reacts with a thiol group on the quinazolinone core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, potentially leading to dihydroquinazolinones or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids, bases, or catalysts).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones and reduced aromatic derivatives.
Substitution: Various substituted quinazolinones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential therapeutic properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with biological targets makes it a valuable subject for pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
- 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
- 3-(4-Methylphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-Ethoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its ability to interact with specific targets or undergo particular chemical reactions, making it a valuable compound for further research and development.
Properties
CAS No. |
477318-92-6 |
|---|---|
Molecular Formula |
C27H22N2O2S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C27H22N2O2S/c1-2-31-22-16-14-21(15-17-22)29-26(30)24-12-5-6-13-25(24)28-27(29)32-18-20-10-7-9-19-8-3-4-11-23(19)20/h3-17H,2,18H2,1H3 |
InChI Key |
VTTISFFCPXTIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-dichloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12038428.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12038433.png)

![Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12038453.png)

![11-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12038466.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12038470.png)

![(3R,4S)-5-hydroxy-2,2-dimethyl-4-(morpholin-4-yl)-6-[(1E)-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]-3,4-dihydro-2H-chromen-3-yl 3-methylbutanoate](/img/structure/B12038484.png)
![3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B12038497.png)
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12038501.png)

